molecular formula C13H11N3O2S2 B5576731 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-furohydrazide

5-[(1,3-benzothiazol-2-ylthio)methyl]-2-furohydrazide

Cat. No.: B5576731
M. Wt: 305.4 g/mol
InChI Key: JTPVYECKRLSZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-[(1,3-benzothiazol-2-ylthio)methyl]-2-furohydrazide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The benzothiazole moiety is linked to a furohydrazide group through a methylene bridge. This compound is likely to be a part of a larger class of benzothiazole derivatives, which are known for their diverse biological activities .

Scientific Research Applications

Anticancer Activity

A significant area of research for benzothiazole derivatives involves their potential as anticancer agents. Studies have synthesized and evaluated various benzothiazole acylhydrazones for their anticancer properties. These compounds have shown promising cytotoxic activity against a range of cancer cell lines, including those representing glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, with selectivity towards cancerous over healthy cells. For example, specific derivatives exhibited inhibitory effects on DNA synthesis in cancer cells, suggesting a mechanism of action involving the disruption of cellular proliferation pathways (Osmaniye et al., 2018).

Antimicrobial and Nematicidal Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial and nematicidal activities. Research has shown that certain compounds exhibit significant activity against a range of bacterial and fungal strains, as well as nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans. This suggests their potential utility in developing new antimicrobial agents to address drug resistance issues (Reddy et al., 2010).

Antiviral Activity

Another area of exploration is the antiviral potential of benzothiazole derivatives. Specific studies have focused on synthesizing novel compounds and evaluating their efficacy against influenza A virus (subtype H5N1), commonly known as bird flu. These compounds demonstrated significant reduction in viral activity, highlighting the potential for benzothiazole derivatives in treating viral infections (Hebishy et al., 2020).

Neurological Applications

Research into benzothiazole derivatives has extended into neurological applications, particularly their role as agonists of benzodiazepine receptors. Certain compounds have shown considerable anticonvulsant activity, suggesting their potential as therapeutic agents for epilepsy and related disorders. This research underscores the versatility of benzothiazole derivatives in targeting a broad range of biological receptors (Faizi et al., 2017).

Properties

IUPAC Name

5-(1,3-benzothiazol-2-ylsulfanylmethyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c14-16-12(17)10-6-5-8(18-10)7-19-13-15-9-3-1-2-4-11(9)20-13/h1-6H,7,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPVYECKRLSZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(O3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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